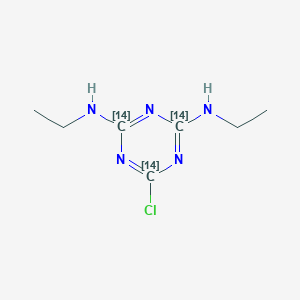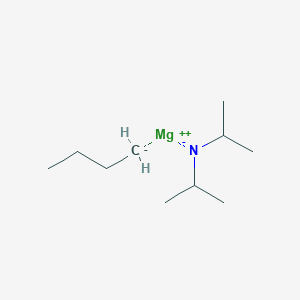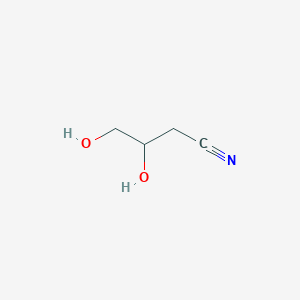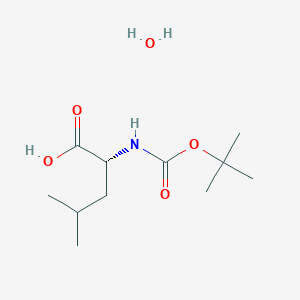
Zinc sulfate
Overview
Description
Zinc sulfate is an inorganic compound with the formula ZnSO4 and historically known as “white vitriol”. It is a crystalline salt used in making a white paint pigment, in printing and dyeing, in sprays and fertilizers, and in medicine as an astringent, emetic, and weak antiseptic . It is commonly used in zinc deficiency prevention and treatment .
Synthesis Analysis
Zinc sulfate is produced by reacting zinc carbonate with sulfuric acid . Another method involves reacting zinc with sulfuric acid . Zinc sulfate can also be synthesized via a precipitation method, starting with different zinc salts as precursors . An environmentally conscious and uncomplicated green synthesis approach has been used to synthesize ZnSO4 nanoparticles .
Molecular Structure Analysis
Zinc sulfate is a small molecule with the molecular formula ZnSO4 . It is non-combustible and soluble in water .
Physical And Chemical Properties Analysis
Zinc Sulfate has a white powder look and is odorless. It is soluble in water and is non-combustible. During decomposition, it releases poisonous gases of zinc oxide and sulfur oxides .
Scientific Research Applications
Agriculture: Enhancing Crop Yield and Nutrient Status
Zinc sulfate is widely used in agriculture to address zinc deficiencies in various crops, which can lead to stunted growth and reduced yields. A study on maize cultivars showed that foliar application of ZnSO₄ could significantly affect grain yield and nutrient absorption, with some cultivars showing increased nitrogen accumulation and others demonstrating changes in phosphorus and potassium uptake .
Horticulture: Improving Hazelnut Production
In horticulture, particularly in hazelnut production, zinc plays a crucial role in increasing yield and fruit quality. Research indicates that both soil and foliar applications of ZnSO₄ can improve productivity and quality parameters such as nut weight, kernel size, and reduce the number of blank nuts and defective kernels .
Fertilizer Production: Zincated Fertilizers
ZnSO₄ is used in the production of specialized fertilizers like zincated urea and zincated superphosphate. These fertilizers are designed to enhance soil fertility and provide a balanced supply of micronutrients, thereby promoting healthier plant growth and development .
Crop Biofortification: Zinc Enrichment in Wheat
Zinc sulfate is also employed in the biofortification of crops, such as wheat, to increase the zinc content in grains. This is particularly important in regions where dietary zinc deficiency is common. Studies have shown that soil application of ZnSO₄, along with foliar nano zinc fertilization, can improve zinc use efficiency and grain zinc concentration .
Mechanism of Action
Target of Action
Zinc sulfate is primarily targeted at replenishing low levels of zinc or preventing zinc deficiency . Zinc has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . It plays a crucial role in maintaining cellular equilibrium .
Mode of Action
Zinc sulfate works by releasing zinc ions into the body. These ions move throughout the body, bind to proteins, and enter different organs . Zinc improves the absorption of water and electrolytes, enhances the regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for better clearance of pathogens .
Biochemical Pathways
Zinc is involved in numerous biochemical pathways. It serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures .
Pharmacokinetics
The absorption of zinc sulfate is pH-dependent; it is enhanced at lower pH and impaired by food . Once absorbed, zinc is stored primarily in skeletal muscle and bone . Zinc is primarily excreted in feces .
Result of Action
Zinc sulfate has several effects at the molecular and cellular level. It facilitates wound healing, helps maintain normal growth rates, normal skin hydration, and the senses of taste and smell . It also improves the immune system function . Too much zinc can cause vomiting, diarrhea, lack of appetite, depression, yellow coloration of the skin, increased heart rate, bloody urine, and alterations of blood chemistry .
Action Environment
Zinc naturally occurs in the environment. It can be found in animals, plants, and soil . Zinc may come from natural sources, pesticides, or human activities such as farming, and the production of batteries, animal feed, and metals . Environmental zinc concentrations can influence the action, efficacy, and stability of zinc sulfate .
Safety and Hazards
Breathing in zinc sulfate can irritate the respiratory tract, cause nausea, vomiting, stomach ache, dizziness, depression, metallic taste in the mouth, and death. Exposure by skin contact can damage the skin leading to ulcers, blisters and scarring. Zinc sulfate can cause severe eye irritation, resulting in redness and pain .
properties
IUPAC Name |
zinc;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.Zn/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWONKYPBYAMBJT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnSO4, O4SZn | |
| Record name | ZINC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1698 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | zinc sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7446-20-0 (heptahydrate), 23713-49-7 (Parent) | |
| Record name | Zinc Sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007733020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040315 | |
| Record name | Zinc sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anhydrous zinc sulfate is a colorless crystalline solid. Zinc sulfate is also obtained as a hexahydrate, ZnSO4.6H2O, and as a heptahydrate ZnSO4.7H2O. All forms are soluble in water. All are noncombustible. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in the production of rayon, as a feed supplement, and as a fertilizer ingredient., Colorless crystals. [HSDB], COLOURLESS HYGROSCOPIC CRYSTALS. | |
| Record name | ZINC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2079 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ZINC SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1698 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility: 54.480 lb/100 lb water /Heptahydrate/, 57.7 g/100 g water at 25 °C, In water solubility, 101 g/100 g water at 70 °C, Solubility in water, g/100ml at 20 °C: 22 (good) | |
| Record name | ZINC SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1698 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.96 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.8 g/cu cm, 3.8 g/cm³ | |
| Record name | ZINC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1698 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Zinc inhibits cAMP-induced, chloride-dependent fluid secretion by inhibiting basolateral potassium (K) channels, in in-vitro studies with rat ileum. This study has also shown the specificity of Zn to cAMP-activated K channels, because zinc did not block the calcium (Ca)-mediated K channels. As this study was not performed in Zn-deficient animals, it provides evidence that Zn is probably effective in the absence of Zn deficiency. Zinc also improves the absorption of water and electrolytes, improves regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for a better clearance of the pathogens. | |
| Record name | Zinc sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Zinc Sulfate | |
Color/Form |
Colorless, orthorhombic crystals | |
CAS RN |
7733-02-0 | |
| Record name | ZINC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc Sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007733020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J6Z13X3WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZINC SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1698 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
212 °F (USCG, 1999), 680 °C (decomposes) | |
| Record name | ZINC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Zinc is an essential trace element crucial for various biological processes. Zinc ions (Zn2+) act as cofactors for numerous enzymes involved in metabolism, DNA synthesis, and cell signaling. [, , , ] For instance, zinc plays a crucial role in the function of over 100 enzymes, including those involved in protein synthesis, wound healing, and immune function. [, ]
A: Studies have shown that zinc sulfate supplementation can improve oxidative stress parameters. In a study on rabbits fed a high cholesterol diet, zinc sulfate significantly lowered serum malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increased serum reduced glutathione (GSH) levels, an important antioxidant. [] This suggests a potent antioxidant effect of zinc sulfate. [, ]
ANone: The most common form is zinc sulfate heptahydrate, with the molecular formula ZnSO4·7H2O and a molecular weight of 287.56 g/mol.
A: Different formulations of zinc sulfate, such as chelated forms using amino acids or organic ligands, have been developed to enhance its bioavailability. [, ] These formulations can improve absorption in the gastrointestinal tract, leading to increased zinc levels in the blood and tissues. [, ]
A: As a widely used compound, zinc sulfate production and handling require adherence to Safety, Health, and Environment (SHE) regulations. These regulations ensure worker safety, proper waste management, and environmental protection during manufacturing and disposal. []
A: Zinc sulfate is absorbed primarily in the small intestine, influenced by dietary factors like phytates. [] Zinc is then transported in the blood, bound to proteins like albumin, and distributed to various tissues, with the highest concentrations found in muscle and bone. [] Excess zinc is excreted primarily through feces. [, ]
A:
In vitro: Cell-based assays are used to investigate the effects of zinc sulfate on specific cell types, such as immune cells or cancer cells. []* In vivo:* Animal models, such as rats and mice, are used to study the effects of zinc sulfate on growth, development, and disease progression. [, ] For example, one study used a rat model to investigate the protective effect of zinc sulfate on testicular function in rats subjected to intensive swimming. []
A: Research is exploring the use of nanoparticles and other novel drug delivery systems to improve the targeted delivery of zinc to specific tissues, potentially enhancing its therapeutic efficacy and minimizing side effects. [, ]
A: Serum zinc levels are commonly used to assess zinc status in individuals. Research is ongoing to identify more specific and sensitive biomarkers for zinc deficiency and to monitor the effectiveness of zinc supplementation in various conditions. []
A: Various analytical techniques are used to characterize and quantify zinc sulfate, including:* Atomic absorption spectrometry (AAS)* Inductively coupled plasma mass spectrometry (ICP-MS)* Titration methods* Spectrophotometry []
A: While zinc is an essential micronutrient, excessive zinc sulfate release into the environment, primarily from agricultural runoff, can have detrimental effects on aquatic ecosystems. Research focuses on developing sustainable agricultural practices and zinc formulations to minimize its environmental impact. [, ]
A: The dissolution rate and solubility of zinc sulfate in various media can influence its bioavailability and efficacy. [] Factors like particle size, formulation, and the presence of other compounds can affect its dissolution characteristics. []
A: Validation of analytical methods used for zinc sulfate quantification is crucial to ensure accurate, precise, and reliable results. Validation parameters include:* Accuracy* Precision* Specificity* Linearity* Range* Limit of detection (LOD)* Limit of quantification (LOQ) []
A: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of zinc sulfate products to ensure their consistency, safety, and efficacy. These measures involve:* Raw material testing* In-process controls* Finished product testing* Stability testing []
A: Zinc plays a vital role in immune function. While zinc sulfate itself is not considered immunogenic, its supplementation can modulate immune responses. [] Research is ongoing to understand the impact of zinc status on various aspects of immunity, including immune cell development and function. [, ]
A: Zinc is transported across cell membranes via specific transporter proteins. Drug-transporter interactions can influence the absorption, distribution, and elimination of zinc sulfate, potentially impacting its efficacy and safety. [] Further research is needed to fully elucidate these interactions. []
A: Zinc sulfate is generally biocompatible within physiological ranges. [] Its biodegradability depends on the environmental conditions and the presence of microorganisms capable of degrading it. []
A: Alternatives to zinc sulfate as a zinc source include:* Zinc oxide: Used as a dietary supplement and in topical applications. []* Zinc gluconate: Commonly used in lozenges and nasal sprays. []* Zinc citrate: Often found in oral health products. []
A: Proper waste management practices are essential to prevent environmental contamination from zinc sulfate. Recycling programs can recover zinc from industrial waste streams, promoting resource efficiency and sustainability. []
ANone: Advancements in research infrastructure and resources, such as:* High-throughput screening platforms* Omics technologies* Bioinformatics tools
A: Zinc sulfate has a long history of use, dating back centuries. Early applications included its use as an astringent and emetic. The recognition of zinc as an essential nutrient and the subsequent discovery of its diverse biological roles have spurred significant research in various fields, including agriculture, nutrition, and medicine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)







